[1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
Description
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[1-[[3-(4-methoxyindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C21H28N2O4/c1-27-18-7-5-6-17-16(18)8-12-23(17)13-9-19(24)22-15-21(14-20(25)26)10-3-2-4-11-21/h5-8,12H,2-4,9-11,13-15H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
AONLWSDYLQRBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Indole Functionalization
The 4-methoxyindole core is synthesized via Fischer indole synthesis , where 4-methoxyphenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions (H2SO4, 80°C, 6 h). Propanoic acid side-chain introduction employs alkylation with methyl acrylate in DMF using Cs2CO3 (2 equiv., 60°C, 12 h), followed by saponification (LiOH, THF/H2O, 0°C to rt, 4 h) to yield 3-(4-methoxy-1H-indol-1-yl)propanoic acid.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Fischer indole synthesis | H2SO4, 80°C, 6 h | 68% | 89% |
| Alkylation | Cs2CO3, DMF, 60°C, 12 h | 82% | 91% |
| Saponification | LiOH, THF/H2O, 0°C→rt, 4 h | 95% | 98% |
Synthesis of 1-(Aminomethyl)Cyclohexylacetic Acid
Nitromethane Cyclohexylation (Patent CN1221525C)
Cyclohexanone undergoes Henry reaction with nitromethane (KOH, MeOH, 0°C, 2 h) to form 1-(nitromethyl)cyclohexanol, which is oxidized (CrO3, H2SO4) to 1-(nitromethyl)cyclohexanone. Hydrogenation (H2, Pd/C, 50 psi, 24 h) reduces the nitro group to amine, yielding 1-(aminomethyl)cyclohexanol. Subsequent Jones oxidation (CrO3, H2O, acetone) generates the acetic acid derivative.
Optimization Note: Replacing CrO3 with TEMPO/NaClO2 improves oxidation yield from 70% to 88% while reducing toxicity.
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
3-(4-Methoxy-1H-indol-1-yl)propanoic acid (1 equiv.) and 1-(aminomethyl)cyclohexylacetic acid (1.2 equiv.) undergo coupling via EDC·HCl (1.5 equiv.) and HOBt (1 equiv.) in DMF (0°C→rt, 12 h). Purification by silica chromatography (EtOAc/hexane, 3:7) affords the target compound in 78% yield.
Side Reaction Mitigation:
Mixed Anhydride Method
Isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.5 equiv.) generate the propanoic acid mixed anhydride in THF (-10°C, 1 h). Addition of 1-(aminomethyl)cyclohexylacetic acid (1 equiv.) at 0°C followed by warming to rt (4 h) yields the product (85%, purity 97%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H-NMR (DMSO-d6): δ 10.61 (s, 1H, indole NH), 7.50–7.20 (m, aromatic), 4.22–4.08 (m, CH2NH), 3.85 (s, OCH3), 2.35 (s, CH2COOH).
-
HRMS (ESI+) : m/z 429.2120 [M+H]+ (calc. 429.2125).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| EDC/HOBt coupling | 78% | 98% | Moderate | 120 |
| Mixed anhydride | 85% | 97% | High | 95 |
| Patent route | 72% | 95% | Low | 150 |
The mixed anhydride method offers optimal balance between yield and cost, though EDC/HOBt ensures higher stereochemical fidelity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid group, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Esters and amides formed from the acetic acid group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Modified Cyclohexaneacetic Acid Derivatives
The target compound shares structural homology with several indole-bearing cyclohexaneacetic acid analogs, differing primarily in substituent positioning and functional groups:
Key Observations :
- The 6-chloroindole analog () exhibits higher molecular weight due to chlorine substitution, which may enhance lipophilicity and alter target binding compared to the 4-methoxyindole variant.
Cyclohexaneacetic Acid Derivatives with Protective Groups
Several analogs feature protective groups or modified linkers, highlighting synthetic versatility:
Key Observations :
- FMOC-protected derivatives () are critical intermediates in solid-phase synthesis, enabling precise conjugation of the cyclohexaneacetic acid scaffold to other pharmacophores.
- Gabapentin-related compounds () demonstrate the therapeutic relevance of cyclohexaneacetic acid in neurologic disorders, though the target compound’s indole group may redirect bioactivity toward alternative targets.
Indole-Acetic Acid Derivatives with Aryl Substituents
Compounds with aryl-acetylated indoles illustrate divergent pharmacological profiles:
Key Observations :
Biological Activity
The compound [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid, characterized by its unique structural features, is an indole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.34 g/mol. The compound features an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects. The methoxy group enhances its chemical reactivity and potential interactions with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms, including:
- Interaction with Cellular Receptors : The indole structure allows for binding to various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of indole derivatives, including this compound. Indole structures are known to induce apoptosis in cancer cells through various pathways. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. Research has demonstrated that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
A study conducted on related indole compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 7.5 to 10.5 mm . This suggests that this compound may possess similar properties.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Indole-3-acetic acid | C10H9NO2 | Plant hormone involved in growth regulation |
| 5-Methoxyindole-3-acetic acid | C11H11NO3 | Contains a methoxy group at the 5-position |
| Indole-3-butyric acid | C12H13NO2 | Used as a rooting hormone in plant propagation |
The unique combination of functional groups in this compound may lead to distinct interactions with biological targets compared to other indole derivatives, potentially resulting in unique therapeutic effects not observed in structurally similar compounds.
Q & A
Q. What synthetic methodologies are recommended for the preparation of [1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid?
Answer: The compound can be synthesized via multi-step protocols involving:
- Indole functionalization : React 4-methoxyindole with 3-chloropropanoyl chloride to form the propanoyl intermediate, followed by coupling with a cyclohexylacetic acid derivative.
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the propanoyl-indole moiety with the aminomethylcyclohexylacetic acid backbone .
- Optimized reflux conditions : Reflux in acetic acid with sodium acetate (0.01 mol) for 2.5–3 hours to ensure cyclization and precipitate formation .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Analyze aromatic protons (δ 6.96–7.29 ppm for indole and methoxy groups) and carbonyl signals (δ ~170–175 ppm for acetic acid and amide groups) in DMSO-d6 or CDCl3 .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting exact mass matches (e.g., [M+H]+ calculated for C21H27N2O5: 411.19 g/mol) .
- Recrystallization : Purify using acetic acid/water mixtures (1:1 v/v) to achieve >95% purity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
- Enzyme inhibition assays : Screen against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric or spectrophotometric methods .
- Cell viability studies : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations ranging from 1–100 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives under varying conditions?
Answer:
- Variable temperature NMR : Use VT-NMR to detect dynamic rotational isomerism in the cyclohexyl or propanoyl groups, which may cause signal splitting .
- DFT calculations : Compare experimental 13C chemical shifts with computational predictions (e.g., B3LYP/6-31G* level) to identify conformational artifacts .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining single-crystal structures of key intermediates .
Q. What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Solvent screening : Replace acetic acid with DMF/acetic acid mixtures (3:1) to enhance solubility of hydrophobic intermediates .
- Catalyst optimization : Test ZnCl2 or CuI as Lewis acid catalysts to accelerate amide coupling (reported yield improvements from 60% to >85%) .
- Flow chemistry : Implement continuous-flow reactors to reduce reaction times (e.g., from 3 hours to 30 minutes) and minimize side-product formation .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
- Substituent variation : Modify the methoxy group on the indole ring to ethoxy or hydroxyl groups and assess COX-2 selectivity .
- Scaffold hopping : Replace the cyclohexyl ring with bicyclic systems (e.g., norbornane) to improve metabolic stability .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions with target enzymes .
Q. What computational tools predict the compound’s ADMET properties?
Answer:
- SwissADME : Predict logP (~2.8), solubility (LogS = -4.2), and blood-brain barrier permeability (non-penetrant) based on topological polar surface area (TPSA ~90 Ų) .
- ProTox-II : Estimate hepatotoxicity (probability >70%) and identify cytochrome P450 3A4 as a primary metabolic pathway .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Metabolic profiling : Use LC-MS to identify phase I/II metabolites (e.g., glucuronidation of the acetic acid group) that reduce bioavailability .
- Dose recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., t1/2 = 4.2 hours in murine models) .
Q. What experimental controls are critical when comparing synthetic batches with conflicting purity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
